4-chlorobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
(4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methyl group, and a pyrroloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl alcohol, 4-methylbenzoic acid, and 4-methyl-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]quinoline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(4-CHLOROPHENYL)METHYL 4-METHYL-3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C27H19ClN2O4 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C27H19ClN2O4/c1-15-7-10-18(27(33)34-14-17-8-11-19(28)12-9-17)13-22(15)30-25(31)23-16(2)29-21-6-4-3-5-20(21)24(23)26(30)32/h3-13H,14H2,1-2H3 |
InChI Key |
WWENGAZEMWDCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
Origin of Product |
United States |
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